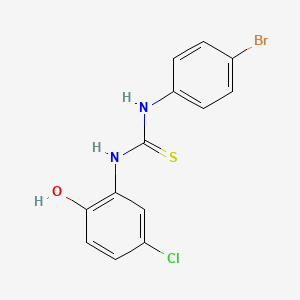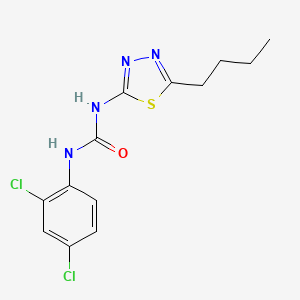![molecular formula C15H21N3O B4618965 2-(4-methylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4618965.png)
2-(4-methylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one
Vue d'ensemble
Description
2-(4-methylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.168462302 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dopamine D3 Receptor Selectivity
A study explored derivatives of a compound related to 2-(4-methylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one, which showed high selectivity and affinity for the dopamine D3 receptor (D3R). These compounds demonstrated significant selectivity over D2R, highlighting their potential in minimizing drug promiscuity across aminergic G-protein-coupled receptors (GPCRs), particularly avoiding off-target interactions with serotoninergic and adrenergic receptors (Reilly et al., 2019).
CCR8 Antagonists for Respiratory Diseases
Compounds structurally similar to this compound have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases like asthma, chronic obstructive pulmonary disease, and rhinitis. These antagonists showcase the therapeutic potential in addressing respiratory conditions by modulating chemokine activity (Norman, 2007).
Spirocyclic Compounds in Pharmaceutical Industry
Chiral spirocyclic compounds, akin to this compound, have garnered attention for their applications in the pharmaceutical industry. These compounds are explored for their roles as active pharmaceutical ingredients, catalysts in synthesizing active enantiomers, or as surface modifiers on silica particles for resolving enantiomers. Their structural uniqueness contributes to diverse medicinal and chemical utility (Liang et al., 2008).
Anticancer and Antidiabetic Spirothiazolidines Analogs
Research into spiro compounds, including those structurally related to this compound, led to the development of novel spirothiazolidine analogs. These compounds have shown significant anticancer and antidiabetic activities, underlining the potential for therapeutic applications in addressing both cancer and diabetes through innovative chemical synthesis (Flefel et al., 2019).
Safety Evaluation in Food Contact Materials
A specific compound, structurally related to this compound, was evaluated for its safety as a stabilizer in food contact materials. The assessment concluded that its use is not of safety concern for consumers if the migration levels do not exceed specific thresholds, emphasizing the importance of evaluating chemical safety in consumer products (Flavourings, 2012).
Propriétés
IUPAC Name |
2-(4-methylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12-6-8-13(9-7-12)18-14(19)16-15(17-18)10-4-2-3-5-11-15/h6-9,17H,2-5,10-11H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJYLBHROXNNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)NC3(N2)CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4618891.png)

![2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4618897.png)
![6-chloro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4H-chromen-4-one](/img/structure/B4618912.png)


![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B4618929.png)
![benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4618936.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4618945.png)
![N-{[(7,7-dimethyl-1,5,7,8-tetrahydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-3-yl)amino]carbonothioyl}benzamide](/img/structure/B4618952.png)


![ethyl 3-methyl-4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4618981.png)
![1-[2-(4-methylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4618993.png)
